An In-Depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1-(triisopropylsilyl)-1H-indole is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a bromine atom at the 5-position of the indole scaffold, combined with the protective triisopropylsilyl (TIPS) group on the nitrogen, renders it a versatile building block for the construction of complex heterocyclic systems. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The bulky TIPS group provides stability and enhances solubility in organic solvents, while also directing regioselective reactions. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and key applications of 5-Bromo-1-(triisopropylsilyl)-1H-indole, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Chemical Properties and Spectral Data
5-Bromo-1-(triisopropylsilyl)-1H-indole is a crystalline solid at room temperature. The triisopropylsilyl (TIPS) protecting group on the indole nitrogen increases the molecule's lipophilicity and stability, making it amenable to a wider range of reaction conditions compared to its unprotected counterpart, 5-bromoindole.
| Property | Value |
| Molecular Formula | C₁₇H₂₆BrNSi |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 128564-66-9 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. |
Spectral Data:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.80 | d | H-4 |
| ~7.35 | d | H-7 |
| ~7.20 | dd | H-6 |
| ~7.10 | d | H-2 |
| ~6.50 | d | H-3 |
| ~1.60 | sept | Si-CH(CH₃)₂ |
| ~1.10 | d | Si-CH(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~130 | C-5 |
| ~128 | C-3a |
| ~125 | C-4 |
| ~122 | C-6 |
| ~115 | C-7 |
| ~113 | C-2 |
| ~103 | C-3 |
| ~18 | Si-CH(C H₃)₂ |
| ~12 | Si-C H(CH₃)₂ |
Mass Spectrometry (EI):
The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for silylated compounds include the loss of the isopropyl group or the entire triisopropylsilyl group.
Synthesis and Deprotection
The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole is typically achieved through the N-protection of 5-bromoindole.
Experimental Protocol: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole
Materials:
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5-Bromoindole
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Triisopropylsilyl chloride (TIPSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a stirred solution of 5-bromoindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).
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Slowly add triisopropylsilyl chloride (1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-1-(triisopropylsilyl)-1H-indole.
Experimental Protocol: Deprotection of the TIPS Group
Materials:
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5-Bromo-1-(triisopropylsilyl)-1H-indole
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Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Water
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Brine
-
Anhydrous magnesium sulfate
Procedure:
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Dissolve 5-Bromo-1-(triisopropylsilyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere.
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Add TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
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Stir the reaction for 1-2 hours, monitoring by TLC.
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Once the reaction is complete, quench with water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure to yield 5-bromoindole.
Reactivity and Applications in Cross-Coupling Reactions
The C-Br bond at the 5-position of 5-Bromo-1-(triisopropylsilyl)-1H-indole is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are instrumental in the synthesis of complex molecules and are widely used in drug discovery to generate libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the indole core and various aryl or heteroaryl boronic acids.
Table of Suzuki-Miyaura Coupling Conditions and Yields (for 5-bromoindole):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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5-Bromo-1-(triisopropylsilyl)-1H-indole
-
Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2 eq)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine 5-Bromo-1-(triisopropylsilyl)-1H-indole (1.0 eq), the arylboronic acid, the palladium catalyst, the ligand, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add the degassed solvent and heat the reaction mixture to the desired temperature with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between the indole and an alkene, providing a route to vinyl-substituted indoles.
Table of Heck Reaction Conditions and Yields (for 5-bromoindole):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.5) | Dioxane | 110 | 12 | 93 |
Experimental Protocol: Heck Reaction
Materials:
-
5-Bromo-1-(triisopropylsilyl)-1H-indole
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 eq)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add 5-Bromo-1-(triisopropylsilyl)-1H-indole (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Kinase Inhibitors
The 5-bromoindole scaffold is a privileged structure in the design of kinase inhibitors. The indole core can mimic the purine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases. The bromine atom at the 5-position can be exploited for further derivatization to enhance potency and selectivity.
Targeting the Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for drug development.
GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases that has undergone clinical investigation.[1] Its core structure is a 7-azaindole, a bioisostere of indole. The synthesis of such complex molecules often involves intermediates like 5-Bromo-1-(triisopropylsilyl)-1H-indole, where the bromo and protected nitrogen functionalities allow for sequential and regioselective modifications.
Synthetic Workflow for a Kinase Inhibitor Precursor
The following workflow illustrates a general strategy for the synthesis of a key intermediate for a kinase inhibitor, starting from 5-Bromo-1-(triisopropylsilyl)-1H-indole.
This workflow highlights the utility of 5-Bromo-1-(triisopropylsilyl)-1H-indole as a starting material. The initial Suzuki coupling introduces a key aryl moiety, followed by deprotection of the indole nitrogen to allow for further functionalization, ultimately leading to a precursor for a complex kinase inhibitor.
Conclusion
5-Bromo-1-(triisopropylsilyl)-1H-indole is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive bromine handle and a robust protecting group facilitates the efficient construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
